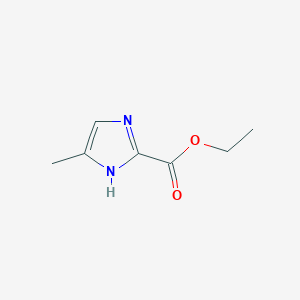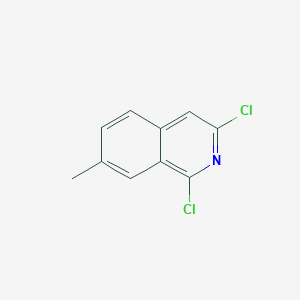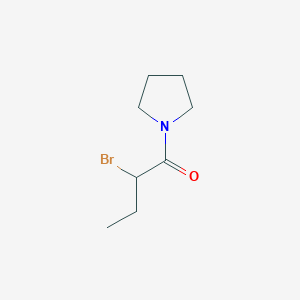
1-(2-Bromobutanoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromobutanoyl)pyrrolidine is a pyrrolidine derivative with the CAS Number: 1119450-19-9 . It has a molecular weight of 220.11 and its linear formula is C8 H14 Br N O .
Molecular Structure Analysis
The InChI code for 1-(2-Bromobutanoyl)pyrrolidine is 1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3 . This indicates that the molecule consists of a pyrrolidine ring attached to a 2-bromobutanoyl group .Applications De Recherche Scientifique
C8H14BrNO C_8H_{14}BrNO C8H14BrNO
and a molecular weight of 220.11 . It’s a versatile biochemical used in proteomics research due to its reactivity and structural features. Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Proteomics Research
Proteomics is the large-scale study of proteins, their structures, and functions. “1-(2-Bromobutanoyl)pyrrolidine” serves as a valuable reagent in this field. It can be used to modify proteins or peptides to study their structure-activity relationships. The bromo moiety in the compound is particularly reactive towards nucleophilic substitution, which can be exploited to label or immobilize proteins on various surfaces or matrices for analysis .
Drug Discovery
The pyrrolidine ring is a common feature in many biologically active compounds. It’s used by medicinal chemists to create new compounds for treating human diseases. The versatility of “1-(2-Bromobutanoyl)pyrrolidine” allows for the introduction of the pyrrolidine scaffold into novel drug candidates, enhancing their three-dimensional profile and potentially improving their interaction with biological targets .
Synthesis of Bioactive Molecules
This compound can be used to synthesize a wide range of bioactive molecules. Its structure allows for the introduction of various functional groups, which can lead to the creation of compounds with specific target selectivity. The pyrrolidine ring, in particular, is a scaffold for synthesizing molecules with a variety of biological activities .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in “1-(2-Bromobutanoyl)pyrrolidine” makes it an excellent candidate for use in stereoselective synthesis. This is crucial for creating enantiomerically pure compounds, which are often required for specific biological activities and are a significant focus in pharmaceutical research .
Chemical Biology
In chemical biology, where the focus is on the chemical manipulation of biological systems, “1-(2-Bromobutanoyl)pyrrolidine” can be used to study protein interactions and dynamics. Its reactive nature allows for the selective modification of amino acids in proteins, which can help elucidate their function and interaction with other biomolecules .
Material Science
The compound’s reactive bromo group can be used to create polymers or co-polymers with unique properties. These materials can have applications in biotechnology, such as in the creation of bio-compatible surfaces or drug delivery systems .
Analytical Chemistry
“1-(2-Bromobutanoyl)pyrrolidine” can be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds. Its reactivity can be utilized to transform non-volatile or poorly detectable substances into more easily detectable derivatives .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be used to synthesize pesticides or herbicides with the pyrrolidine ring as a core structure. The introduction of the pyrrolidine ring into these compounds can impart desirable properties such as increased potency or selectivity .
Propriétés
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPVFHKDNSIJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649287 |
Source


|
| Record name | 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)pyrrolidine | |
CAS RN |
1119450-19-9 |
Source


|
| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dimethylphenyl)methyl]piperidin-4-ol](/img/structure/B1370508.png)

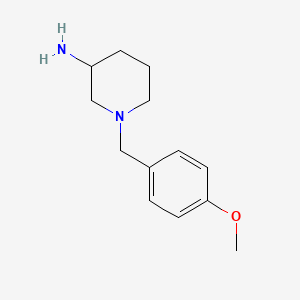
![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)



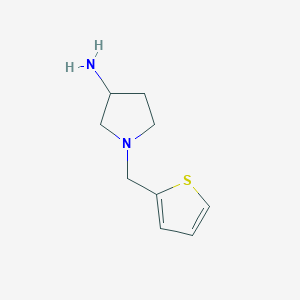
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370518.png)
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1370520.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370523.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)
